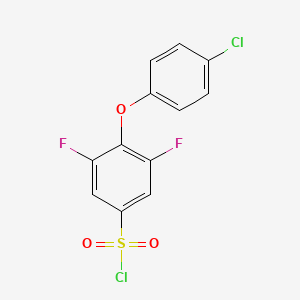

4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Vue d'ensemble

Description

The compound “4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride” is a complex organic molecule that contains elements of chlorine, fluorine, and sulfur. It seems to be a derivative of benzoic acid, which is a common component in many chemical compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “2-chloro-4-(4-chlorophenoxy)-hypnone” can be synthesized through etherification and acylation reactions .

Applications De Recherche Scientifique

Chemiluminescence and Synthesis Applications

Research by Watanabe et al. (2010) explores the synthesis and base-induced chemiluminescence of sulfonyl-substituted bicyclic dioxetanes, highlighting the potential use of sulfonyl chloride derivatives in creating compounds that exhibit chemiluminescence. This application could be relevant for developing new chemiluminescent probes or materials for scientific and technological uses (Watanabe et al., 2010).

Pharmaceutical and Agrochemical Synthesis

He et al. (2020) discuss the catalytic decarboxylative radical sulfonylation with sulfinates, a method that highlights the importance of sulfonyl chloride derivatives in synthesizing key structural motifs in pharmaceuticals and agrochemicals. This synthesis approach underlines the compound's utility in creating diverse bioactive molecules with potential applications in health and agriculture (He et al., 2020).

Material Science: Polymer Synthesis

Tkachenko et al. (2017) present the synthesis of fluorinated poly(arylene ether)s incorporating dibenzodioxin and spirobisindane units from new bis(pentafluorophenyl)- and bis(nonafluorobiphenyl)-containing monomers. This research demonstrates the compound's utility in producing high-performance polymers with applications in material science, particularly in areas requiring materials with exceptional thermal stability and specific physical properties (Tkachenko et al., 2017).

Proton Exchange Membranes

Jang et al. (2017) explore the synthesis of sulfonated poly(phenylene)-block-poly(ethersulfone) for use in proton exchange membrane fuel cells. The study implicates sulfonyl chloride derivatives in developing membranes that could offer improved performance in fuel cell applications, indicating its significance in energy research (Jang et al., 2017).

Novel Chemical Syntheses

Moore (2003) details a convenient synthesis of high-purity 1-chloro-2,6-difluorobenzene, showcasing the utility of sulfonyl chloride in directing fluorine substitution on the aromatic ring. This method is particularly relevant for creating intermediates used in pharmaceutical and agricultural product synthesis, highlighting the compound's versatility in facilitating various chemical transformations (Moore, 2003).

Propriétés

IUPAC Name |

4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2F2O3S/c13-7-1-3-8(4-2-7)19-12-10(15)5-9(6-11(12)16)20(14,17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWITVOFJWJOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2F)S(=O)(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471167 | |

| Record name | 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride | |

CAS RN |

549547-34-4 | |

| Record name | 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

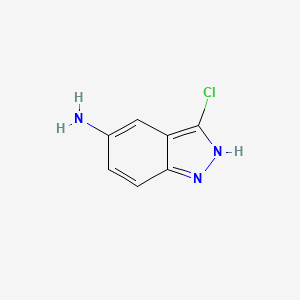

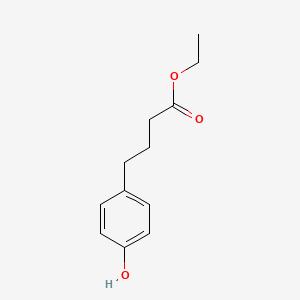

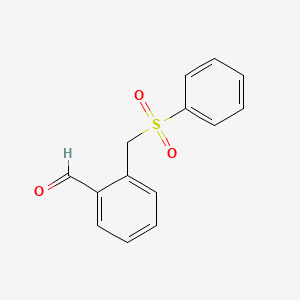

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-](/img/structure/B1589731.png)